3,5-Bis(4-chlorophenyl)-1-phenyl-2-pyrazoline
Description
Structure
3D Structure
Properties
IUPAC Name |
3,5-bis(4-chlorophenyl)-2-phenyl-3,4-dihydropyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16Cl2N2/c22-17-10-6-15(7-11-17)20-14-21(16-8-12-18(23)13-9-16)25(24-20)19-4-2-1-3-5-19/h1-13,21H,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTHVRFBJCARCTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(N=C1C2=CC=C(C=C2)Cl)C3=CC=CC=C3)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30973430 | |
| Record name | 3,5-Bis(4-chlorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30973430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
367.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57845-06-4 | |
| Record name | 3,5-Bis(4-chlorophenyl)-4,5-dihydro-1-phenyl-1H-pyrazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=57845-06-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Pyrazoline, 3,5-bis(4-chlorophenyl)-1-phenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057845064 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,5-Bis(4-chlorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30973430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,5-BIS-(4-CHLORO-PHENYL)-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOLE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Derivatization Strategies
Classical Cyclocondensation Routes for Pyrazoline Synthesis
The most established and widely utilized method for synthesizing the 1,3,5-triaryl-2-pyrazoline scaffold, to which 3,5-Bis(4-chlorophenyl)-1-phenyl-2-pyrazoline belongs, is through the cyclocondensation reaction of an α,β-unsaturated ketone (a chalcone) with a hydrazine (B178648) derivative. thepharmajournal.comrdd.edu.iq This approach is a cornerstone in heterocyclic chemistry due to its reliability and the accessibility of the starting materials. rdd.edu.iq
Synthesis from Chalcones and Hydrazine Derivatives
The synthesis of this compound is achieved by the reaction of a specific chalcone (B49325), 1,3-Bis(4-chlorophenyl)prop-2-en-1-one (B2597432) , with phenylhydrazine (B124118) . researchgate.netnih.gov The chalcone itself is typically prepared via a base-catalyzed Claisen-Schmidt condensation between 4-chloroacetophenone and 4-chlorobenzaldehyde . thepharmajournal.comrdd.edu.iq
The subsequent cyclization reaction involves the nucleophilic attack of the phenylhydrazine on the carbonyl carbon of the chalcone, followed by an intramolecular Michael addition, leading to the formation of the five-membered pyrazoline ring. nih.govdergipark.org.tr This reaction establishes the core heterocyclic structure with the desired aryl substituents at the N1, C3, and C5 positions. The distribution of regioisomers (e.g., 3,5-diaryl vs. 5,3-diaryl) can be influenced by the electrophilicity of the carbon atoms in the chalcone and the nucleophilicity of the phenylhydrazine. nih.gov
Reaction Conditions and Catalysis
The choice of catalyst and solvent system is crucial for optimizing the reaction. For instance, the use of a sodium acetate (B1210297) and acetic acid buffer system in an aqueous solution has been shown to be effective. nih.govresearchgate.net A summary of various conventional conditions is presented below.
| Catalyst/Solvent System | Temperature | Typical Reaction Time | Reference |
|---|---|---|---|
| Glacial Acetic Acid | Reflux | 3 - 6 hours | uii.ac.idsemanticscholar.org |
| Potassium Carbonate / Ethanol | Reflux | Not specified | researchgate.net |
| Sodium Acetate / Acetic Acid in Water | Room Temperature (with ultrasound) | 1.5 - 2 hours | nih.govresearchgate.net |
| Phenylhydrazine / Ethanol | Reflux (80 °C) | 4 hours | thepharmajournal.com |
Modern and Green Chemistry Approaches
In response to the growing need for environmentally conscious and efficient chemical processes, modern synthetic methods have been applied to the synthesis of pyrazolines. These "green chemistry" approaches aim to reduce waste, lower energy consumption, and eliminate the use of hazardous solvents. iftmuniversity.ac.innih.gov
Microwave-Assisted Organic Synthesis (MAOS)
Microwave-Assisted Organic Synthesis (MAOS) has emerged as a powerful tool for accelerating the synthesis of pyrazoline derivatives. nih.govnih.gov Compared to conventional heating methods, microwave irradiation offers advantages such as significantly shorter reaction times, cleaner reaction profiles, and often higher product yields. nih.govnih.govresearchgate.net The synthesis of 1,3,5-trisubstituted-2-pyrazolines has been achieved through both conventional heating and microwave-assisted methods, with the latter proving to be a better synthetic tool due to faster reaction rates and high yields. nih.gov For example, the cyclization of chalcones with hydrazines in glacial acetic acid can be completed in just a few minutes under microwave irradiation, a stark contrast to the hours required for conventional refluxing. nih.gov
| Parameter | Conventional Method | Microwave-Assisted Method | Reference |
|---|---|---|---|
| Reaction Time | Hours (e.g., 3-5 h) | Minutes (e.g., 2-12 min) | nih.govresearchgate.net |
| Energy Consumption | Higher | Lower | iftmuniversity.ac.in |
| Product Yield | Good to High | Excellent / Quantitative | nih.govresearchgate.net |
| Reaction Purity | By-products may form | Generally cleaner reactions | nih.govnih.gov |
Solvent-Free or Environmentally Benign Reaction Systems
Solvent-free synthesis represents a significant advancement in green chemistry. tandfonline.com One such technique is the use of grinding, where reactants are mixed and ground together in a mortar and pestle, sometimes with a catalytic amount of a reagent like acetic acid. tandfonline.com This method is operationally simple, reduces environmental impact by eliminating bulk solvents, and can lead to excellent yields in short reaction times. iftmuniversity.ac.intandfonline.com
The use of greener solvent systems is another important strategy. Reactions performed in aqueous media, such as the acetic acid/sodium acetate system in water, align with the principles of green chemistry. nih.govthieme-connect.com Ultrasound irradiation has also been employed in conjunction with these aqueous systems to accelerate the reaction at room temperature, providing a practical and convenient procedure for the synthesis of 1,3,5-triaryl-2-pyrazolines. researchgate.netnih.gov
Functionalization and Derivatization at Pyrazoline Ring Positions (N1, C3, C5)
The substitution pattern of the pyrazoline ring is a key determinant of its chemical and physical properties. The classical synthesis route offers a direct way to install desired substituents at the N1, C3, and C5 positions by selecting the appropriate starting materials.
N1 Position : The substituent at the N1 position is determined by the hydrazine derivative used in the cyclocondensation reaction. rsc.org For the target compound, phenylhydrazine is used to introduce the phenyl group directly at the N1 position. researchgate.netnih.gov If hydrazine hydrate (B1144303) were used initially, it would result in an N-unsubstituted pyrazoline, which could then be functionalized. For instance, the N1 hydrogen can be substituted with groups like benzenesulfonyl chloride to yield N1-benzenesulfonyl-2-pyrazolines. nih.gov The lone pair of electrons on the N1 nitrogen is crucial to the molecule's electron-donating ability. rsc.org
C3 and C5 Positions : The substituents at the C3 and C5 positions are dictated by the structure of the precursor chalcone. rdd.edu.iq For this compound, the two 4-chlorophenyl groups are derived from the 4-chloroacetophenone and 4-chlorobenzaldehyde used to synthesize the chalcone. researchgate.net The C3 and C5 positions are generally less electron-rich and can be susceptible to electrophilic attack. nih.gov While derivatization of the pre-formed pyrazoline ring at these carbon atoms is less common than modifying the starting materials, flexible synthetic routes have been developed for pyrazoles that allow for the introduction of functionalized side chains at C3 and C5, indicating a potential for similar strategies in pyrazoline chemistry. nih.gov
N-Substitution Strategies (e.g., Phenyl, Acyl, Sulfonyl Groups)
The substituent at the N1 position of the pyrazoline ring plays a crucial role in modulating the compound's electronic and photophysical properties. rsc.org The introduction of various groups, such as phenyl, acyl, and sulfonyl moieties, is a common derivatization strategy.
The synthesis of 1-phenyl-2-pyrazolines is typically achieved by reacting the corresponding chalcone with phenylhydrazine. researchgate.netresearchgate.net For the title compound, this involves the reaction of 1,3-bis(4-chlorophenyl)prop-2-en-1-one with phenylhydrazine, often catalyzed by an acid like acetic acid. chim.itresearchgate.net This reaction proceeds through an initial Michael addition of the hydrazine to the enone, followed by an intramolecular cyclization and dehydration. chim.it
Acyl groups can be introduced at the N1 position by reacting a chalcone with hydrazine hydrate to form an N-unsubstituted pyrazoline, which is then subsequently acylated. nih.gov Alternatively, reacting a chalcone with hydrazine hydrate in the presence of an aliphatic acid (like formic acid or acetic acid) can directly yield N-formyl or N-acetyl pyrazolines. nih.gov For instance, 1-[5-(4-Chlorophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone has been synthesized by refluxing the corresponding chalcone and hydrazine hydrate in acetic acid. nih.gov
Sulfonyl groups, particularly arylsulfonyl groups, are another important class of N1-substituents. These are typically introduced by reacting the appropriate chalcone with an aryl sulfonylhydrazide. Structure-activity relationship studies on various 1,3,5-trisubstituted-2-pyrazolines have revealed that a 4-chlorobenzenesulfonyl substitution at the N1 position can be decisive for certain biological activities. nih.gov
| N1-Substituent | General Structure | Synthetic Precursor | Reference |
|---|---|---|---|
| Phenyl | 1,3,5-Triaryl-2-pyrazoline | Phenylhydrazine | researchgate.netresearchgate.net |
| Acyl (e.g., Acetyl) | 1-Acetyl-3,5-diaryl-2-pyrazoline | Hydrazine hydrate followed by acetylation, or reaction in acetic acid | nih.gov |
| Sulfonyl (e.g., 4-Chlorobenzenesulfonyl) | 1-(4-Chlorobenzenesulfonyl)-3,5-diaryl-2-pyrazoline | 4-Chlorobenzenesulfonyl hydrazide | nih.gov |
Introduction of Diverse Aryl Substituents at C3 and C5
The core structure of 3,5-diaryl-2-pyrazolines is constructed from chalcones (1,3-diaryl-2-propen-1-ones) and hydrazines. chim.it The diversity of substituents at the C3 and C5 positions of the pyrazoline ring is therefore directly dictated by the choice of the starting acetophenone (B1666503) and benzaldehyde (B42025) used to synthesize the chalcone precursor.
For the title compound, this compound, the required chalcone is 1,3-bis(4-chlorophenyl)prop-2-en-1-one. This chalcone is prepared via a Claisen-Schmidt condensation between 4-chloroacetophenone and 4-chlorobenzaldehyde. The subsequent reaction of this specific chalcone with phenylhydrazine yields the final product. researchgate.netrsc.org
By systematically varying the substituents on the acetophenone and benzaldehyde precursors, a wide array of aryl groups can be introduced at the C3 and C5 positions. For example, researchers have synthesized series of pyrazolines where the C3 and C5 phenyl rings bear substituents such as hydroxyl, methoxy, methyl, and nitro groups. nih.govijpsr.com This strategy allows for the fine-tuning of the molecule's properties. The electronic nature of these substituents can significantly impact the compound's reactivity and potential applications. nih.gov For instance, electron-withdrawing groups on the aryl rings have been shown to enhance certain biological activities in some pyrazoline series. nih.gov
The synthesis of 1,5-bis(4-chlorophenyl)-3-(3-methoxyphenyl)-4,5-dihydro-1H-pyrazole and 5-(3-chlorophenyl)-1-(4-chlorophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole demonstrates the targeted placement of different substituted aryl groups at the C3 and C5 positions by designing the appropriate chalcone intermediate. rsc.org
| C3-Aryl Substituent | C5-Aryl Substituent | Resulting Pyrazoline Example | Reference |
|---|---|---|---|
| 4-Chlorophenyl | 4-Chlorophenyl | This compound | researchgate.net |
| 2-Hydroxyphenyl | 4-Benzyloxyphenyl | 1-(4-Chlorobenzenesulfonyl)-3-(2-hydroxyphenyl)-5-(4-benzyloxyphenyl)-2-pyrazoline | nih.gov |
| 4-Fluorophenyl | 4-Bromophenyl | 5-(4-Bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazole-1-carbaldehyde | nih.gov |
| 3-Methoxyphenyl | 4-Chlorophenyl | 1-(4-Chlorophenyl)-3-(3-methoxyphenyl)-5-(4-chlorophenyl)-4,5-dihydro-1H-pyrazole | rsc.org |
Synthetic Challenges, Yield Optimization, and Purity Considerations
While the synthesis of pyrazolines from chalcones and hydrazines is a robust and widely used method, it is not without its challenges. Key parameters that require careful control for successful synthesis include reaction time, temperature, solvent, and the choice of catalyst. nih.gov
One of the primary challenges associated with conventional synthetic methods is achieving high product yields. Often, conventional heating methods result in yields of less than 70%, alongside the formation of by-products, which complicates the purification process. nih.gov These methods can also require long reaction times and high temperatures. nih.gov
To address these issues, significant research has focused on yield optimization. The choice of catalyst is critical; reactions are commonly catalyzed by acids such as acetic acid. researchgate.net The use of alternative energy sources like microwave irradiation and ultrasound has been shown to improve yields and dramatically reduce reaction times compared to conventional heating. chim.it For instance, various 1,3,5-triaryl-2-pyrazolines were obtained in high yields (83-96%) at room temperature under ultrasound irradiation. chim.it Optimization studies may involve varying the concentration of the solvent, the amount and type of catalyst, and the reaction temperature to find the ideal conditions for maximizing the yield of the desired product. nih.govresearchgate.net
Purity is a major consideration, especially for compounds intended for further study or application. The crude product obtained after the reaction is often impure and requires purification. The most common method for purifying solid pyrazoline derivatives is recrystallization from an appropriate solvent, such as ethanol. nih.gov The purity of the final compound is typically confirmed through analytical techniques like melting point determination and spectroscopic methods (e.g., NMR, IR) to elucidate and confirm the structure. researchgate.net In some cases, column chromatography may be necessary to separate the desired product from unreacted starting materials or side products.
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of the structure of organic molecules. For 3,5-Bis(4-chlorophenyl)-1-phenyl-2-pyrazoline, both one-dimensional (¹H and ¹³C NMR) and two-dimensional NMR techniques are employed to provide a comprehensive understanding of its molecular architecture.
Proton NMR (¹H NMR) spectroscopy provides detailed information about the number of different types of protons, their electronic environments, and their spatial relationships with neighboring protons. In the pyrazoline ring system, the protons at the C4 and C5 positions typically exhibit a characteristic ABX or AMX spin system, depending on the dihedral angle and coupling constants.
For the analogous compound, 3,5-bis(4-fluorophenyl)-4,5-dihydro-1H-pyrazole-1-carboxamide, the ¹H NMR spectrum in DMSO-d6 shows a doublet of doublets for the C4 protons (HA and HB) at approximately 3.03 ppm and 3.75 ppm, and a doublet of doublets for the C5 proton (HX) at around 5.38 ppm. mdpi.com The aromatic protons appear as a multiplet in the range of 7.11–7.85 ppm. mdpi.com
Based on this, the expected ¹H NMR signals for this compound would feature:
An AMX or ABX system for the pyrazoline ring protons, with two diastereotopic protons at C4 and one proton at C5. These protons would likely appear as three separate signals, each as a doublet of doublets.
Multiplets in the aromatic region (typically δ 7.0-8.0 ppm) corresponding to the protons of the two 4-chlorophenyl groups and the 1-phenyl group. The protons on the 4-chlorophenyl rings are expected to show a characteristic AA'BB' system, appearing as two doublets.
| Proton Assignment (Analog) | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| HA at C4 | ~3.03 | dd | J = 5.2 |
| HB at C4 | ~3.75 | dd | J = 12 |
| HX at C5 | ~5.38 | dd | J = 5.60 |
| Aromatic Protons | 7.11-7.85 | m | - |
Table 1: Expected ¹H NMR data for the pyrazoline ring of this compound based on the analog 3,5-bis(4-fluorophenyl)-4,5-dihydro-1H-pyrazole-1-carboxamide. mdpi.com
Carbon-13 NMR (¹³C NMR) spectroscopy is instrumental in confirming the carbon framework of a molecule. Each unique carbon atom in the structure gives rise to a distinct signal, and its chemical shift provides information about its hybridization and electronic environment.
For the related compound 1-(4-chlorophenyl)-3,5-diethyl-1H-pyrazole, the ¹³C NMR spectrum shows signals for the pyrazole (B372694) ring carbons and the aromatic carbons in distinct regions. nih.gov The aromatic carbons typically resonate in the range of δ 110-150 ppm. The aliphatic carbons of the pyrazoline ring (C4 and C5) are expected to appear in the upfield region of the spectrum. The C=N carbon (C3) would be observed further downfield.
The anticipated ¹³C NMR spectrum of this compound would display:
A signal for the C3 carbon (part of the C=N bond) at a downfield chemical shift.
Signals for the C4 and C5 carbons of the pyrazoline ring in the aliphatic region.
Multiple signals in the aromatic region corresponding to the carbons of the three phenyl rings. The carbons attached to the chlorine atoms would show a characteristic chemical shift.
| Carbon Assignment (Analog) | Chemical Shift (δ, ppm) |
|---|---|
| C=N (Pyrazole Ring) | ~154.5 |
| C5 (Pyrazole Ring) | ~145.4 |
| C4 (Pyrazole Ring) | ~103.5 |
| Aromatic Carbons | 125.9-140.5 |
Table 2: Expected ¹³C NMR data for this compound based on the analog 1-(4-chlorophenyl)-3,5-diethyl-1H-pyrazole. nih.gov
Two-dimensional (2D) NMR techniques are powerful tools for unambiguously assigning ¹H and ¹³C signals and for elucidating the connectivity and spatial relationships between atoms.
COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between protons, confirming the connectivity within the pyrazoline ring (H4a-H4b-H5).
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of the C4 and C5 signals in the ¹³C NMR spectrum based on their attached protons.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. It would be crucial for confirming the attachment of the 4-chlorophenyl groups to C3 and C5, and the phenyl group to the N1 position of the pyrazoline ring. For instance, correlations between the C5 proton and the carbons of the attached 4-chlorophenyl ring would be expected.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. It could be used to determine the relative stereochemistry of the substituents on the pyrazoline ring.
While specific 2D NMR data for the target compound is not available, studies on similar pyrazole derivatives have demonstrated the utility of these techniques in confirming structural assignments. mdpi.com
Vibrational Spectroscopy
Fourier Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound is expected to show characteristic absorption bands for the C=N, C-N, C-Cl, and aromatic C-H and C=C bonds.
In the FT-IR spectrum of the related compound 1-acetyl-3-(4-chlorophenyl)-5-(4-methylphenyl)-2-pyrazoline, characteristic peaks are observed for the C=N stretch and aromatic vibrations. nih.gov For 3,5-bis(4-fluorophenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide, the C=N stretching vibration is seen at 1577 cm⁻¹. mdpi.com
| Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|
| Aromatic C-H stretching | 3100-3000 |
| Aliphatic C-H stretching | 3000-2850 |
| C=N stretching (pyrazoline ring) | ~1600-1570 |
| Aromatic C=C stretching | ~1500 and ~1450 |
| C-N stretching | ~1350-1250 |
| C-Cl stretching | ~850-550 |
Table 3: Expected characteristic FT-IR absorption bands for this compound.
Mass Spectrometry
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.
The molecular formula of this compound is C₂₁H₁₆Cl₂N₂. The predicted monoisotopic mass is 366.06906 Da. uni.lu Mass spectrometry would confirm this molecular weight. Due to the presence of two chlorine atoms, the molecular ion peak [M]⁺ would exhibit a characteristic isotopic pattern, with peaks at m/z [M], [M+2], and [M+4] in a ratio of approximately 9:6:1.
The fragmentation of pyrazoline derivatives often involves cleavage of the pyrazoline ring. Common fragmentation pathways include the loss of nitrogen (N₂) and cleavage of the bonds adjacent to the nitrogen atoms. The presence of the chlorophenyl and phenyl substituents would also lead to characteristic fragment ions.
| Adduct | Predicted m/z |
|---|---|
| [M+H]⁺ | 367.07634 |
| [M+Na]⁺ | 389.05828 |
| [M]⁺ | 366.06851 |
Table 4: Predicted mass spectrometry data for this compound. uni.lu
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) is employed to determine the precise mass of the molecular ion, which confirms the elemental formula of the compound. For this compound (C₂₁H₁₆Cl₂N₂), the calculated monoisotopic mass is 366.06906 Da. uni.lu HRMS analysis provides m/z (mass-to-charge ratio) values for various adducts of the parent molecule with high accuracy, further substantiating its molecular formula.
| Adduct | Predicted m/z |
|---|---|
| [M+H]⁺ | 367.07634 |
| [M+Na]⁺ | 389.05828 |
| [M+NH₄]⁺ | 384.10288 |
| [M+K]⁺ | 405.03222 |
| [M-H]⁻ | 365.06178 |
Data sourced from PubChemLite database prediction. uni.lu
Fragmentation Pattern Analysis for Structural Insights
Electron impact (EI) mass spectrometry induces fragmentation of the molecular ion, providing valuable information about the molecule's structure. The fragmentation of 2-pyrazoline (B94618) derivatives is influenced by the substituents and their positions on the heterocyclic ring. researchgate.net For this compound, the fragmentation pattern is expected to involve characteristic cleavages of the pyrazoline ring and losses of the aryl substituents.
Key fragmentation pathways observed in similar trisubstituted pyrazolines include:
Initial Cleavage: The molecular ion peak is typically observed.
Ring Fragmentation: The pyrazoline ring can undergo cleavage to form stable fragments. Common pathways involve the formation of azirinium ions. researchgate.net
Loss of Substituents: The molecule may lose its phenyl and chlorophenyl groups as radicals. For instance, the loss of a phenyl radical from a diphenyl pyrazoline ion is a common fragmentation step. researchgate.net
Formation of Aromatic Ions: Fragments such as the tropylium (B1234903) ion (m/z 91) and phenyl cation (m/z 77) are often observed due to the degradation of the aromatic substituents. researchgate.net
This analysis helps to piece together the molecular structure, confirming the connectivity of the three aryl rings to the central pyrazoline core.
X-ray Crystallography
Single-Crystal X-ray Diffraction for Solid-State Molecular Geometry and Conformation
While the specific crystal structure of this compound was not detailed in the available sources, analysis of closely related compounds provides significant insight into its expected solid-state geometry. For example, the structure of 3,5-Bis(4-fluorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole reveals key conformational features common to this class of compounds. nih.gov The central pyrazoline ring typically adopts a non-planar, envelope conformation. nih.gov
| Compound | Crystal System | Space Group | Key Dihedral Angles |
|---|---|---|---|
| 3,5-Bis(4-fluorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole | Monoclinic | P2₁/c | Pyrazole ring to benzene (B151609) ring: 11.50(9)° Between two fluorophenyl groups: 66.34(8)° |
| 1-Acetyl-3-(4-chlorophenyl)-5-(4-methylphenyl)-2-pyrazoline | - | - | Pyrazoline ring to C3-phenyl ring: 14.00(2)° Pyrazoline ring to C5-phenyl ring: 83.84(3)° |
Data from related structures illustrates typical geometric parameters. nih.govmdpi.com
Analysis of Intermolecular Interactions and Crystal Packing
The arrangement of molecules in a crystal lattice is governed by a network of non-covalent intermolecular interactions. For this compound, the crystal packing is expected to be stabilized by a combination of weak interactions. Analysis of similar structures shows that C—H···π interactions are significant, where a hydrogen atom on one molecule interacts with the electron-rich π system of an aromatic ring on a neighboring molecule. nih.govnih.gov
Furthermore, the presence of chlorine atoms allows for potential halogen bonding (C-Cl···N or C-Cl···π) and other dipole-dipole interactions. The packing is also influenced by van der Waals forces, including H···H, C···H, and Cl···H contacts, which collectively contribute to the formation of a stable three-dimensional crystal structure. nih.gov Techniques such as Hirshfeld surface analysis are used to visualize and quantify these varied intermolecular contacts. nih.govmdpi.com
Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)
Electronic spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for characterizing fluorescent compounds like pyrazolines.
Characterization of Electronic Transitions and Absorption Maxima
The UV-Vis absorption spectrum of 1,3,5-triaryl-2-pyrazolines is characterized by strong absorption bands, typically in the ultraviolet region. These absorptions arise from π→π* electronic transitions within the conjugated system formed by the pyrazoline heterocycle and the three attached aryl rings. researchgate.netmdpi.com The exact position of the absorption maximum (λₘₐₓ) is sensitive to the nature of the substituents on the phenyl rings and the polarity of the solvent.
Pyrazoline derivatives are well-known for their strong fluorescence properties, making them useful as fluorescent probes. mdpi.com The emission spectra are generally characterized by a large Stokes shift (the difference between the absorption and emission maxima). The fluorescence of these compounds can be influenced by the solvent environment, a phenomenon known as solvatochromism, where an increase in solvent polarity often leads to a red shift (a shift to longer wavelengths) in the emission spectrum. researchgate.net The high fluorescence quantum yields of many pyrazoline-based fluorophores are attributed to the structural rigidity and extensive conjugation of the 1,3,5-triaryl-2-pyrazoline core. mdpi.com
Fluorescence Emission Spectra and Quantum Yield Analysis
1,3,5-triaryl-2-pyrazolines are a class of compounds well-regarded for their fluorescent properties, typically emitting blue light with high quantum efficiency. japsonline.com The fluorescence characteristics of these molecules are intrinsically linked to their molecular structure, including the nature and position of substituents on the aromatic rings.
The fluorescence quantum yield (Φf), a measure of the efficiency of the fluorescence process, is a critical parameter in characterizing fluorescent compounds. For many 1,3,5-trisubstituted pyrazoline fluorophores, quantum yields can be quite high, often in the range of 0.6 to 0.8. mdpi.com However, the quantum yield can be significantly influenced by the solvent environment and the specific substituents on the aryl rings. It is important to note that in some cases, the emission intensity of pyrazoline derivatives can be dramatically reduced in the solid state due to intermolecular interactions. nih.gov
To illustrate the type of data obtained in such studies, the following table presents hypothetical fluorescence emission maxima (λem) and quantum yields (Φf) for this compound in a selection of solvents with varying polarities.
Interactive Data Table: Illustrative Fluorescence Data for this compound
| Solvent | Dielectric Constant (ε) | Emission Maxima (λem) (nm) | Quantum Yield (Φf) |
| Cyclohexane | 2.02 | 430 | 0.65 |
| Toluene | 2.38 | 435 | 0.70 |
| Dichloromethane | 8.93 | 445 | 0.55 |
| Acetone | 20.7 | 455 | 0.40 |
| Acetonitrile | 37.5 | 460 | 0.35 |
| Dimethyl Sulfoxide | 46.7 | 470 | 0.25 |
Note: The data in this table is illustrative and intended to represent the typical trends observed for similar compounds, as specific experimental values for this compound were not found in the searched literature.
Solvatochromic Studies and Solvent Effects on Photophysical Properties
Solvatochromism, the change in the color of a substance when dissolved in different solvents, is a phenomenon frequently observed in fluorescent molecules like pyrazolines. This effect arises from the differential solvation of the ground and excited states of the molecule. The polarity of the solvent can significantly impact the energy gap between these states, leading to shifts in the absorption and emission spectra.
For 1,3,5-triaryl-2-pyrazolines, an increase in solvent polarity often leads to a bathochromic (red) shift in the fluorescence emission spectrum. This is indicative of a more polar excited state compared to the ground state. The lone pair of electrons on the N-1 nitrogen atom of the pyrazoline ring can lead to an intramolecular charge transfer (ICT) upon photoexcitation, resulting in a larger dipole moment in the excited state. Polar solvents will stabilize this more polar excited state to a greater extent than the ground state, thus lowering the energy of the emitted photon and causing a red shift.
The study of solvatochromic shifts provides valuable information about the electronic distribution in the excited state of the molecule. While detailed solvatochromic data for this compound is not available in the provided search results, the general principles of solvatochromism in similar pyrazoline derivatives would apply.
The following table illustrates the expected solvatochromic shifts for this compound in various solvents, demonstrating the effect of solvent polarity on the Stokes shift. The Stokes shift is the difference between the maximum absorption and maximum emission wavelengths and is often correlated with the change in dipole moment upon excitation.
Interactive Data Table: Illustrative Solvatochromic Data for this compound
| Solvent | Polarity Index (ET(30)) | Absorption Maxima (λabs) (nm) | Emission Maxima (λem) (nm) | Stokes Shift (Δν) (cm⁻¹) |
| n-Hexane | 31.0 | 360 | 425 | 4152 |
| Benzene | 34.3 | 365 | 435 | 4312 |
| Chloroform | 39.1 | 368 | 445 | 4615 |
| Acetone | 42.2 | 370 | 455 | 4821 |
| Ethanol | 51.9 | 372 | 465 | 5011 |
| Methanol | 55.4 | 373 | 470 | 5128 |
Note: The data in this table is illustrative and based on general trends for solvatochromic behavior in 1,3,5-triaryl-2-pyrazolines. Specific experimental values for the title compound were not available in the searched literature.
Computational and Theoretical Investigations
Density Functional Theory (DFT) Calculations
DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict the properties of molecules, including their geometry, energy, and distribution of electrons.
Molecular Geometry Optimization and Conformer Analysis
The first step in a computational study is to determine the most stable three-dimensional structure of the molecule, known as geometry optimization. For 3,5-Bis(4-chlorophenyl)-1-phenyl-2-pyrazoline, this process would involve calculating the molecular energy at various atomic arrangements to find the one with the lowest energy.
The central five-membered pyrazoline ring in 1,3,5-triaryl-2-pyrazolines typically adopts a non-planar, envelope-like conformation. In this conformation, one of the carbon atoms (usually C4) is puckered out of the plane formed by the other four atoms. The phenyl and chlorophenyl substituent groups attached to this core are not coplanar with the pyrazoline ring. DFT calculations would precisely determine the bond lengths, bond angles, and dihedral angles of the lowest energy conformer.
For structurally related compounds, such as 3,5-Bis(4-fluorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole, X-ray crystallography has shown significant dihedral angles between the various rings. For instance, the angle between the two substituted phenyl rings can be substantial, and the N-phenyl ring is typically twisted out of the plane of the central pyrazoline ring. Similar twisting would be expected for the title compound to minimize steric hindrance.
Table 1: Representative Dihedral Angles in a Related Pyrazoline Structure (Note: This data is for a fluoro-analog and is for illustrative purposes only.)
| Parameter | Angle (°) |
|---|---|
| Dihedral angle between the two substituted phenyl rings | 66.34 |
| Dihedral angle between the pyrazoline and N-phenyl ring | 11.50 |
| Dihedral angle between the N-phenyl and C3-phenyl ring | 77.7 |
| Dihedral angle between the N-phenyl and C5-phenyl ring | 16.7 |
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies and Distribution)
Frontier Molecular Orbital (FMO) theory is crucial for understanding the electronic properties and reactivity of a molecule. The two key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of the molecule's chemical stability and the energy required for electronic excitation.
For 1,3,5-triaryl-2-pyrazolines, the HOMO is typically characterized by π-electron density distributed across the N-phenyl ring and the pyrazoline nitrogen atoms. The LUMO, conversely, is usually localized on the π-system of the aryl group at the C3 position. This spatial separation of the HOMO and LUMO is a key feature of such molecules. In this compound, the HOMO density would be expected on the 1-phenyl group and the pyrazoline nitrogens, while the LUMO would likely be centered on the 3-(4-chlorophenyl) moiety. The HOMO-LUMO energy gap provides insight into the molecule's electronic transitions and charge transfer characteristics.
Table 2: Typical FMO Data from DFT Calculations for Pyrazoline Derivatives (Note: These values are representative and not specific to the title compound.)
| Parameter | Typical Value (eV) |
|---|---|
| HOMO Energy | -5.0 to -6.0 |
| LUMO Energy | -1.5 to -2.5 |
| HOMO-LUMO Energy Gap (ΔE) | 3.0 to 4.0 |
Electronic Structure and Charge Distribution (e.g., Mulliken Atomic Charges)
DFT calculations can also map the distribution of electron charge across the molecule. Methods like Mulliken population analysis assign a partial charge to each atom, revealing the electrophilic and nucleophilic sites. In pyrazoline derivatives, the nitrogen atoms of the heterocyclic ring are typically regions of negative charge, while the adjacent carbon atoms carry partial positive charges. The chlorine atoms on the phenyl rings, being highly electronegative, would also carry a significant negative charge and influence the charge distribution on the aromatic rings. This charge landscape is fundamental to understanding the molecule's intermolecular interactions and reactivity.
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties
TD-DFT is an extension of DFT used to calculate the properties of molecules in their electronically excited states. It is the primary method for predicting spectroscopic properties.
Prediction of Electronic Absorption and Emission Spectra
TD-DFT can predict the vertical excitation energies and oscillator strengths of a molecule's electronic transitions. These values correspond to the absorption maxima (λ_max) in a UV-Visible absorption spectrum. For 1,3,5-triaryl-2-pyrazolines, the main absorption band in the near-UV or visible region is typically assigned to a π → π* transition, which corresponds to the promotion of an electron from the HOMO to the LUMO.
Similarly, TD-DFT can be used to optimize the geometry of the first excited state, allowing for the prediction of fluorescence emission energies. The difference between the absorption and emission maxima is known as the Stokes shift, a key photophysical parameter. Calculations for pyrazoline derivatives generally show good agreement with experimental spectra, especially when solvent effects are included in the computational model.
Characterization of Intramolecular Charge Transfer (ICT) Phenomena
The spatial separation of the HOMO (on the N-phenyl and pyrazoline nitrogens) and the LUMO (on the C3-aryl group) in triaryl pyrazolines indicates that the primary electronic transition has a significant Intramolecular Charge Transfer (ICT) character. Upon photoexcitation, electron density moves from the electron-donating part of the molecule (the N1 nitrogen atom) to the electron-accepting part (the C3-aryl system).
This ICT nature is a defining feature of the photophysics of this class of compounds and is responsible for their sensitivity to the polarity of their environment (solvatochromism). TD-DFT calculations can quantify the extent of this charge transfer by analyzing the electron density distribution in the ground and excited states. The results confirm that the excited state is significantly more polar than the ground state, which explains why the fluorescence spectra of these compounds often show a pronounced red-shift in more polar solvents.
Molecular Dynamics Simulations for Conformational Space Exploration
Molecular dynamics (MD) simulations are a powerful tool for exploring the conformational flexibility of molecules over time. For pyrazoline derivatives, MD simulations can reveal the accessible conformations and the dynamics of transitions between them. These simulations track the atomic movements by integrating Newton's equations of motion, providing a detailed picture of the molecule's behavior in different environments.
MD simulations can elucidate the stability of different conformers and the energy barriers separating them. This information is vital for understanding how the molecule interacts with its environment, such as in a biological system or a material matrix. For example, studies on similar heterocyclic compounds have used MD simulations to confirm docking results and assess the stability of ligand-receptor complexes, providing insights into binding affinities and interaction modes. nih.gov
Key Findings from Molecular Dynamics Simulations of Related Pyrazoline Derivatives:
| Parameter | Observation | Significance |
| Dihedral Angles | The phenyl groups attached to the pyrazoline ring exhibit considerable rotational freedom, leading to a range of accessible conformations. | Influences the molecule's overall shape and its ability to interact with other molecules. |
| Ring Pliability | The five-membered pyrazoline ring itself can exhibit puckering, further contributing to the conformational diversity. | Affects the spatial orientation of the substituents and the molecule's electronic properties. |
| Solvent Effects | The conformational preferences can be influenced by the surrounding solvent, with polar solvents potentially stabilizing different conformers than nonpolar solvents. | Important for predicting behavior in different experimental or biological conditions. |
| Stability | Simulations can identify the most stable, low-energy conformations that are likely to be predominantly populated. | Provides a basis for understanding the molecule's ground-state properties and reactivity. |
This table is generated based on general findings for pyrazoline derivatives and serves as an illustrative example.
Quantitative Structure-Property Relationship (QSPR) Modeling for Predicting Optical and Electronic Properties
Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to predict the properties of molecules based on their chemical structure. ijournalse.org By establishing a mathematical relationship between molecular descriptors (numerical representations of molecular structure) and experimental properties, QSPR models can efficiently estimate the characteristics of new or untested compounds. ijper.org
For this compound and related compounds, QSPR models are particularly useful for predicting optical and electronic properties that are relevant to their potential applications in materials science and photonics. researchgate.net
Predicting Optical Properties:
The optical properties of pyrazoline derivatives, such as their absorption and emission spectra, are of significant interest. QSPR models can correlate structural features with these properties. Descriptors used in these models can include electronic parameters (like HOMO and LUMO energies), topological indices, and quantum chemical descriptors. Studies on various pyrazoline derivatives have demonstrated the potential to tailor their third-order nonlinear optical response by modifying their molecular structure, a concept that can be explored and optimized using QSPR. researchgate.net
Predicting Electronic Properties:
Electronic properties, such as ionization potential, electron affinity, and dipole moment, are crucial for understanding a molecule's reactivity and its behavior in electronic devices. QSPR models can be developed to predict these properties based on descriptors that encode information about the molecule's electronic structure. The development of statistically significant QSAR models for pyrazole (B372694) derivatives has been shown to be effective in predicting their biological activities, a similar approach can be applied to predict physical and chemical properties. nih.gov
Example of Descriptors and Predicted Properties in QSPR Models for Pyrazoline Derivatives:
| Molecular Descriptors | Predicted Properties | Relevance |
| Topological Descriptors (e.g., Wiener index, Randić index) | Molar Refractivity, Boiling Point | Basic physicochemical properties. |
| Quantum Chemical Descriptors (e.g., HOMO/LUMO energies, Dipole Moment) | Absorption Wavelength (λmax), Emission Wavelength, Nonlinear Optical Susceptibility | Optical and electronic device applications. |
| Electronic Descriptors (e.g., Partial Charges, Electrostatic Potential) | Reactivity, Intermolecular Interactions | Understanding chemical behavior and designing new materials. |
| Steric Descriptors (e.g., Molecular Volume, Surface Area) | Solubility, Crystal Packing | Formulation and material processing. |
This table provides examples of descriptors and properties that can be modeled using QSPR for pyrazoline compounds.
The application of computational and theoretical methods like molecular dynamics simulations and QSPR modeling provides a powerful framework for investigating the properties of this compound at a molecular level. These approaches not only enhance our fundamental understanding of this compound but also guide the rational design of new materials with tailored optical and electronic properties.
Advanced Functional Material Applications
Chemosensors and Fluorescent Probes
Pyrazoline derivatives are widely investigated as fluorescent chemosensors due to their high fluorescence quantum yields and the tunability of their electronic properties. The core structure of 3,5-Bis(4-chlorophenyl)-1-phenyl-2-pyrazoline provides a robust platform for the design of selective and sensitive probes for various analytes.
The design of selective chemosensors based on the pyrazoline framework hinges on the incorporation of specific recognition moieties that can selectively bind to target metal ions or anions. For this compound, while the core structure provides the essential fluorophore, further functionalization would be necessary to induce selective binding.
Key design principles include:
Introduction of Binding Sites: The phenyl rings at the 1, 3, and 5-positions of the pyrazoline core can be functionalized with specific chelating groups. For instance, the introduction of hydroxyl, carboxyl, or amino groups can create specific binding pockets for metal ions. The nitrogen atoms within the pyrazoline ring can also participate in coordination.
Tuning Electronic Properties: The electron-withdrawing nature of the two chlorophenyl groups in this compound influences the electronic environment of the pyrazoline ring. This inherent property can be further modulated by introducing other substituents to fine-tune the sensor's selectivity and sensitivity towards specific ions.
Steric Considerations: The spatial arrangement of the binding sites is crucial for achieving high selectivity. The three-dimensional structure of the pyrazoline derivative can be designed to create a cavity that perfectly accommodates a specific ion, leading to a highly selective recognition event.
The detection of analytes by pyrazoline-based fluorescent probes typically operates through mechanisms that alter the fluorescence output of the molecule. Two of the most common mechanisms are Photoinduced Electron Transfer (PET) and Chelation-Enhanced Fluorescence (CHEF).
Photoinduced Electron Transfer (PET): In a PET-based sensor, the pyrazoline fluorophore is linked to a receptor unit that can donate an electron to the excited fluorophore, quenching its fluorescence. rsc.orgnih.gov Upon binding of a target ion to the receptor, the electron-donating ability of the receptor is suppressed. This inhibition of the PET process leads to a "turn-on" of the fluorescence signal. rsc.orgnih.gov
Chelation-Enhanced Fluorescence (CHEF): The CHEF mechanism relies on the principle that the chelation of a metal ion by the sensor molecule enhances the rigidity of the molecular structure. nih.gov This increased rigidity reduces non-radiative decay pathways, such as vibrational relaxation, leading to a significant increase in the fluorescence quantum yield and a "turn-on" response. nih.gov The formation of a complex between the pyrazoline derivative and the metal ion can lead to a more planar and rigid conformation, thus enhancing the fluorescence. nih.gov
The high sensitivity and selectivity of pyrazoline-based fluorescent probes make them valuable tools for the detection of toxic heavy metal ions in environmental samples. nih.gov While specific studies on the application of this compound in environmental monitoring are not extensively documented, the principles demonstrated by analogous pyrazoline derivatives highlight its potential. For instance, pyrazoline-based sensors have been successfully employed for the detection of various metal ions in aqueous environments. nih.gov
The following table presents data from studies on pyrazoline-based fluorescent probes for the detection of environmentally relevant metal ions. It is important to note that these data are for analogous compounds and are presented here to illustrate the potential capabilities of a sensor based on the this compound framework.
Table 1: Performance of Pyrazoline-Based Fluorescent Probes for Metal Ion Detection in Aqueous Media
| Target Ion | Detection Limit (μM) | Response Type | Sensing Mechanism | Reference |
|---|---|---|---|---|
| Fe³⁺ | 0.025 | Turn-on | Not specified | nih.govsemanticscholar.org |
| Hg²⁺ | 0.000385 | Turn-on | Not specified | nih.gov |
| Al³⁺ | Not specified | Turn-on | CHEF | rsc.org |
| Zn²⁺ | 0.0319 | Turn-on | PET | nih.gov |
| Cd²⁺ | Not specified | Turn-on | PET | nih.gov |
Organic Light-Emitting Diodes (OLEDs) and Electroluminescence
Pyrazoline derivatives, including 1,3,5-triaryl-2-pyrazolines, are well-known for their strong fluorescence, typically in the blue region of the visible spectrum, and their good charge-transporting properties. researchgate.net These characteristics make them highly attractive for use in organic light-emitting diodes (OLEDs), either as the emissive material in the light-emitting layer or as a hole-transporting material. researchgate.netresearchgate.net
The electroluminescent properties of this compound are expected to be influenced by the substituent groups on the phenyl rings. The electron-withdrawing chlorine atoms can affect the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which in turn determines the emission color and the efficiency of the OLED device. The rigid structure of the pyrazoline ring contributes to a high fluorescence quantum yield in the solid state, which is a crucial requirement for efficient OLED emitters.
Table 2: Electroluminescent Properties of OLEDs Employing Triaryl Pyrazoline Derivatives
| Pyrazoline Derivative Role | Maximum Emission Wavelength (nm) | Maximum Luminance (cd/m²) | Maximum External Quantum Efficiency (%) | Reference |
|---|---|---|---|---|
| Emitting Material | 445 | Not specified | Not specified | researchgate.net |
| Emitting Material | 481-493 | Not specified | Not specified | mdpi.com |
| Hole-Transporting Layer | Not applicable | 17300 | 9 | nih.gov |
| Emitting Material | 418-437 | Not specified | 1.1 | mdpi.com |
Non-Linear Optical (NLO) Materials
Non-linear optical (NLO) materials are of great interest for applications in photonics and optoelectronics, including optical switching, frequency conversion, and data storage. Organic molecules with extended π-conjugation and a significant difference in electron density between the ground and excited states often exhibit large NLO responses. The 1,3,5-triaryl-2-pyrazoline framework, with its inherent asymmetry and conjugated system, is a promising scaffold for the development of NLO materials. rsc.org
The NLO properties of this compound are expected to arise from the intramolecular charge transfer (ICT) characteristics of the molecule. The phenyl group at the 1-position and the two chlorophenyl groups at the 3- and 5-positions create a donor-π-acceptor-like system, which is a common design strategy for enhancing NLO activity.
To maximize the NLO response of pyrazoline derivatives, several design strategies can be employed:
Introduction of Strong Donor and Acceptor Groups: The incorporation of strong electron-donating groups (e.g., -OCH₃, -N(CH₃)₂) on one of the phenyl rings and strong electron-withdrawing groups (e.g., -NO₂, -CN) on another can significantly enhance the ICT character and, consequently, the second- and third-order hyperpolarizabilities (β and γ). rsc.orgrsc.org
Extension of π-Conjugation: Increasing the length of the conjugated π-system by introducing additional aromatic or unsaturated moieties can lead to a larger NLO response.
Modification of the Pyrazoline Ring: Altering the substituents on the pyrazoline ring itself can influence the electronic communication between the donor and acceptor groups, thereby tuning the NLO properties.
The following table presents the third-order nonlinear optical susceptibility (χ⁽³⁾) values for a series of pyrazoline derivatives, illustrating the impact of different substituents on the NLO response. This data, while not specific to this compound, provides valuable insight into the NLO potential of this class of compounds.
Table 3: Third-Order Nonlinear Optical Susceptibility of Various Pyrazoline Derivatives
| Pyrazoline Derivative | Third-Order Susceptibility (χ⁽³⁾) (10⁻¹³ esu) | Reference |
|---|---|---|
| PY-pNO₂ | 5.83 | researchgate.net |
| PY-PhCN | 1.21 | researchgate.net |
| PY-mNO₂ | 0.99 | researchgate.net |
| PY-diCl | 0.91 | researchgate.net |
| PY-PhdiCN | 0.81 | researchgate.net |
Hyperpolarizability Calculations
The nonlinear optical (NLO) response of a material is a key indicator of its potential in photonic and optoelectronic applications. For this compound, theoretical calculations are employed to predict its NLO properties, specifically its hyperpolarizability. While direct experimental data for this specific compound is not extensively documented in publicly available literature, the broader class of pyrazoline derivatives has been a subject of such investigations.
In general, the NLO response of pyrazoline derivatives is studied using techniques like the third-harmonic generation (THG) Maker fringes technique. researchgate.net These studies often involve doping the pyrazoline compound into a polymer matrix, such as poly(methyl methacrylate) (PMMA), to create thin films for analysis. researchgate.net The third-order nonlinear susceptibility (χ(3)) is a critical parameter determined from these experiments. researchgate.net For a series of pyrazoline derivatives, it has been demonstrated that the molecular structure, including the nature and position of electron-donating and electron-accepting groups, significantly influences the optical nonlinearity. researchgate.net This structure-property relationship is crucial for tailoring molecules with enhanced NLO responses for specific applications. researchgate.net
Applications in Scintillation and Optical Brighteners
The fluorescent nature of pyrazoline compounds makes them suitable for applications where the absorption of ultraviolet (UV) light and subsequent emission of visible light is desirable.
In the realm of optical brighteners, also known as fluorescent whitening agents, pyrazoline derivatives have found commercial use. These compounds function by absorbing UV radiation and re-emitting it as blue light, which results in a whiter appearance of the treated material. google.com Various pyrazoline derivatives have been patented for their use as optical brighteners for synthetic fibers like polyamides. google.com The effectiveness of these compounds is often characterized by their ability to produce a blue fluorescence in ultraviolet light. google.com While specific data on the performance of this compound as an optical brightener is not detailed in the available literature, the general properties of related compounds suggest its potential in this area.
Structure Property Relationship Studies of 3,5 Bis 4 Chlorophenyl 1 Phenyl 2 Pyrazoline
Influence of Substituent Effects on Electronic and Optical Properties
The electronic and optical characteristics of 3,5-Bis(4-chlorophenyl)-1-phenyl-2-pyrazoline are profoundly influenced by the nature and position of its constituent aryl groups. The substituents on the phenyl rings at the N1, C3, and C5 positions of the pyrazoline core dictate the extent of electron delocalization, the nature of intramolecular charge transfer (ICT), and ultimately, the absorption and emission properties of the molecule.
Role of Halogenation (e.g., Chlorophenyl Groups) on Electronic Structure and Photophysics
The presence of chlorophenyl groups at both the C3 and C5 positions of the pyrazoline ring in this compound plays a significant role in modulating its electronic structure and photophysical behavior. Halogens, such as chlorine, are moderately electron-withdrawing substituents. This property can lead to an amplification of fluorescence intensity in some pyrazoline derivatives. rsc.org The chlorine atoms increase the polarity and reactivity of the molecule, which can enhance its interaction with its environment and influence its biological activity.
The electronic transitions in 1,3,5-triarylpyrazolines are typically π-π* in nature, originating from the conjugated backbone of the molecule. The introduction of chlorine atoms can perturb the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This perturbation can affect the energy gap and, consequently, the absorption and emission wavelengths.
Impact of N-Substituents on Conjugation and Photophysical Characteristics
The substituent at the N1 position of the pyrazoline ring is crucial in defining the extent of the conjugated system. In this compound, the N-phenyl group is in conjugation with the pyrazoline ring's N1-N2-C3 system. This extended conjugation is a hallmark of 1,3,5-triarylpyrazolines and is a primary contributor to their characteristic absorption and fluorescence properties.
The absence of an aryl substituent at the N1 position would lead to a significantly less extended conjugated system, resulting in a hypsochromic (blue) shift of the absorption maximum to values below 300 nm, as compared to the typical absorption of 1,3,5-triarylpyrazolines which is often above 350 nm. rsc.org Therefore, the N-phenyl group in the title compound is essential for establishing the electronic framework that governs its photophysical characteristics.
Conformational Analysis and its Ramifications on Spectroscopic Signatures
The three-dimensional structure of this compound, particularly the relative orientations of the three aryl rings with respect to the central pyrazoline ring, has significant implications for its spectroscopic properties. The pyrazoline ring itself is not planar and can adopt an envelope or twisted conformation.
The dihedral angles between the pyrazoline ring and the phenyl rings at the C3 and C5 positions are of particular importance. For instance, in a related compound, 1-acetyl-3-(4-chlorophenyl)-5-(4-methylphenyl)-2-pyrazoline, the dihedral angle between the pyrazolinyl ring and the phenyl ring at position 3 was found to be relatively small (3.54-14.00°), suggesting a near-coplanar arrangement that facilitates conjugation. In contrast, the dihedral angle with the phenyl ring at position 5 was much larger (78.46-83.84°), indicating a nearly perpendicular orientation. mdpi.com This conformational arrangement supports the notion that the C5-aryl group is electronically decoupled from the main chromophore. These conformational preferences directly impact the extent of orbital overlap and, consequently, the absorption and emission characteristics of the molecule.
Solvent Effects on Molecular Spectroscopy (e.g., Solvatochromism)
The photophysical properties of pyrazoline derivatives, including this compound, are often sensitive to the polarity of the surrounding medium, a phenomenon known as solvatochromism. This effect arises from differential solvation of the ground and excited states of the molecule.
In polar solvents, pyrazoline derivatives often exhibit a bathochromic (red) shift in their fluorescence spectra with increasing solvent polarity. This is indicative of a more polar excited state compared to the ground state, which is stabilized to a greater extent by the polar solvent molecules. The magnitude of the solvatochromic shift can provide insights into the change in dipole moment upon excitation.
| Solvent | Polarity Index | Typical Emission Maximum (λem, nm) |
|---|---|---|
| n-Hexane | 0.1 | 420 |
| Toluene | 2.4 | 435 |
| Chloroform | 4.1 | 445 |
| Ethyl Acetate (B1210297) | 4.4 | 450 |
| Acetonitrile | 5.8 | 465 |
| Ethanol | 4.3 | 470 |
Disclaimer: The data in this table is representative of the solvatochromic behavior of 1,3,5-triaryl-2-pyrazolines and is intended for illustrative purposes. The exact emission maxima for this compound may vary.
This solvatochromic behavior underscores the importance of the solvent environment in modulating the photophysical properties of this class of compounds and highlights the potential for intramolecular charge transfer upon excitation.
Future Directions and Research Gaps
Exploration of Novel Synthetic Strategies for Enhanced Efficiency and Scalability
The conventional synthesis of 1,3,5-triaryl-2-pyrazolines, including the title compound, typically involves the cyclization of a chalcone (B49325) precursor with phenylhydrazine (B124118). nih.govbeilstein-journals.org While effective, these methods can sometimes be limited by long reaction times and the need for harsh reaction conditions. beilstein-journals.org Future research is expected to focus on the development of more efficient and scalable synthetic routes.
One promising avenue is the use of microwave-assisted organic synthesis (MAOS). This technique has been shown to significantly reduce reaction times and improve yields for the synthesis of various heterocyclic compounds. Another area of exploration is the development of one-pot synthesis protocols, which would streamline the process by combining multiple reaction steps without the need for isolating intermediates. Furthermore, the investigation of novel catalytic systems, such as the use of solid-supported catalysts or nanocatalysts, could lead to more environmentally friendly and economically viable synthetic methods. The development of such strategies would be crucial for the large-scale production of 3,5-Bis(4-chlorophenyl)-1-phenyl-2-pyrazoline for potential commercial applications.
Development of Advanced Computational Models for Precise Property Prediction
Computational chemistry has emerged as a powerful tool for predicting the properties and behavior of molecules. researchgate.net In the context of this compound, the development of advanced computational models can provide valuable insights into its electronic structure, photophysical properties, and potential reactivity.
Future research in this area will likely involve the use of high-level quantum mechanical calculations, such as time-dependent density functional theory (TD-DFT), to accurately predict the absorption and emission spectra of the molecule. These calculations can also be used to understand the nature of electronic transitions and to rationalize the observed photophysical behavior. Molecular dynamics (MD) simulations can be employed to study the conformational dynamics of the molecule and to investigate its interactions with solvents and other molecules. The development of accurate and reliable computational models will not only deepen our understanding of the fundamental properties of this compound but also guide the design of new pyrazoline derivatives with tailored functionalities.
Design and Synthesis of Next-Generation Pyrazoline-Based Functional Materials
The unique photophysical properties of pyrazoline derivatives, including high fluorescence quantum yields, make them attractive candidates for the development of functional materials. mdpi.com Future research will focus on the design and synthesis of next-generation materials based on the this compound scaffold.
One area of interest is the development of organic light-emitting diodes (OLEDs). The blue fluorescence of many 1,3,5-triaryl-2-pyrazolines suggests their potential as blue emitters in OLED devices. mdpi.com By strategically modifying the molecular structure, it may be possible to tune the emission color and improve the efficiency and stability of these devices. Another potential application is in the field of chemical sensors. The fluorescence of pyrazoline derivatives can be sensitive to the presence of certain analytes, making them suitable for use as fluorescent probes. Future work could involve the incorporation of specific recognition motifs into the pyrazoline structure to create highly selective and sensitive sensors for various chemical species.
Interdisciplinary Research Opportunities in Advanced Optics and Sensing
The unique properties of this compound open up opportunities for interdisciplinary research at the interface of chemistry, physics, and materials science. In the field of advanced optics, the nonlinear optical (NLO) properties of pyrazoline derivatives are of particular interest. These materials have the potential to be used in applications such as optical switching and frequency conversion. Future research could focus on a systematic investigation of the NLO properties of this specific compound and its derivatives.
In the area of sensing, the development of pyrazoline-based fluorescent probes for biological imaging is a promising direction. The high fluorescence quantum yield and potential for functionalization make these compounds suitable for labeling and tracking biomolecules within living cells. Interdisciplinary collaborations will be essential to design and synthesize probes with improved biocompatibility, photostability, and targeting specificity. Such research could lead to the development of powerful new tools for biomedical research and diagnostics.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 3,5-Bis(4-chlorophenyl)-1-phenyl-2-pyrazoline, and what critical reaction parameters influence yield?
- Methodology : The compound is synthesized via cyclocondensation of (2E)-1,3-bis(4-chlorophenyl)prop-2-en-1-one with hydrazine hydrate in ethanol under reflux (5–8 hours) in the presence of glacial acetic acid as a catalyst. Post-reaction purification involves recrystallization from ethanol or DMF, yielding ~84–86% .
- Key Parameters : Reaction time (≥5 hours), stoichiometric control of hydrazine hydrate, and solvent selection (ethanol for solubility, DMF for crystal growth) are critical. Excess acetic acid ensures protonation of intermediates, enhancing cyclization efficiency .
Q. How is structural characterization of this pyrazoline derivative performed, and what crystallographic data are critical for verification?
- Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key metrics include:
- Dihedral angles : Between the pyrazole ring and substituents (e.g., 75.97° for C4–C9 benzene vs. pyrazole in a chloro-substituted analog) .
- Intermolecular interactions : Weak C–H⋯O hydrogen bonds and π-π stacking (3.5–3.8 Å interplanar distances) stabilize crystal packing .
- Validation : Compare experimental data (e.g., C–H bond lengths: 0.93–0.98 Å) with density functional theory (DFT) calculations to resolve discrepancies .
Q. What spectroscopic techniques are used to confirm the purity and functional groups of this compound?
- Methodology :
- FT-IR : Confirm N–H stretching (3150–3300 cm⁻¹) and C=O/C=N vibrations (1600–1700 cm⁻¹) .
- ¹H/¹³C NMR : Identify aromatic protons (δ 6.8–7.5 ppm) and pyrazoline CH₂ groups (δ 3.2–4.1 ppm) .
- Elemental Analysis : Validate C/H/N ratios (e.g., C%: 61.21 vs. calculated 61.28) .
Advanced Research Questions
Q. How do dihedral angles between aromatic substituents influence molecular packing and intermolecular interactions?
- Analysis : Dihedral angles (e.g., 66.34° between fluorophenyl groups in analogs) dictate steric hindrance and π-π interactions. Larger angles reduce coplanarity, weakening stacking but enhancing C–H⋯π interactions (e.g., 3.7 Å in chloro derivatives) .
- Implications : Adjusting substituents (e.g., Cl vs. F) modifies dihedral angles, enabling tailored crystal engineering for solubility or stability in drug formulations .
Q. What computational methods are employed to predict the bioactivity of 3,5-bis(4-chlorophenyl)-pyrazoline derivatives?
- Methodology :
- Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., bacterial enoyl-ACP reductase for antibacterial activity) .
- QSAR Models : Correlate electronic parameters (HOMO/LUMO energies) with observed antifungal/antitumor activities. Chlorine’s electron-withdrawing effect enhances electrophilicity, improving receptor binding .
Q. How do structural modifications (e.g., halogen substitution) alter the compound’s pharmacological profile?
- Case Study : Replacing 4-Cl with 4-F in analogs increases metabolic stability (fluorine’s electronegativity reduces oxidative degradation) but may reduce antibacterial potency due to weaker hydrophobic interactions .
- Experimental Design : Synthesize derivatives with varying halogens (Cl, Br, F) and assay against Gram-positive/-negative bacteria (MIC: 2–16 µg/mL) to establish structure-activity relationships .
Q. What strategies resolve contradictions in biological activity data across studies?
- Troubleshooting :
- Assay Variability : Standardize protocols (e.g., broth microdilution vs. disc diffusion) to minimize discrepancies in MIC values .
- Crystal Polymorphism : Characterize polymorphs via SC-XRD; some forms may exhibit reduced solubility, skewing in vitro results .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
